molecular formula C11H10N4OS B156733 9-Deaza-9-(3-thienylmethyl)guanine CAS No. 132138-76-2

9-Deaza-9-(3-thienylmethyl)guanine

Cat. No.: B156733
CAS No.: 132138-76-2
M. Wt: 246.29 g/mol
InChI Key: QDPMHXUWMPNTEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Deaza-9-(3-thienylmethyl)guanine is a synthetic nucleoside analog designed to inhibit purine nucleoside phosphorylase (PNP), an enzyme critical in the purine salvage pathway. Structurally, it features a deazaguanine core with a 3-thienylmethyl substituent at the 9-position, distinguishing it from natural guanine and related analogs. This modification enhances its binding affinity to PNP, making it a candidate for therapeutic applications in T-cell-mediated disorders, such as autoimmune diseases and transplant rejection . The compound’s molecular formula (C₁₀H₁₀N₄OS) and exact mass (246.0252 g/mol) reflect its hybrid nucleoside-thiophene architecture .

Properties

CAS No.

132138-76-2

Molecular Formula

C11H10N4OS

Molecular Weight

246.29 g/mol

IUPAC Name

2-amino-7-(thiophen-3-ylmethyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C11H10N4OS/c12-11-14-8-7(3-6-1-2-17-5-6)4-13-9(8)10(16)15-11/h1-2,4-5,13H,3H2,(H3,12,14,15,16)

InChI Key

QDPMHXUWMPNTEQ-UHFFFAOYSA-N

SMILES

C1=CSC=C1CC2=CNC3=C2N=C(NC3=O)N

Isomeric SMILES

C1=CSC=C1CC2=CNC3=C2NC(=NC3=O)N

Canonical SMILES

C1=CSC=C1CC2=CNC3=C2NC(=NC3=O)N

Synonyms

9-deaza-9-(3-thienylmethyl)guanine

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The inhibitory potency, solubility, and biological activity of 9-Deaza-9-(3-thienylmethyl)guanine are influenced by its unique structural features. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of this compound and Related Compounds

Compound Name Substituent Position/Group Target Enzyme Inhibitory Constant (Kd/Ki) Solubility (mg/mL) Key Biological Activity
This compound 9-(3-thienylmethyl) Purine nucleoside phosphorylase (PNP) Not reported (potency implied) DMSO: ~20; PBS: 0.25 Potent PNP inhibition
9-Deazaguanine None (parent structure) PNP 160 nM DMSO: 20; Water: <0.25 Moderate PNP inhibition
7-Deaza-9-(2-thienylmethyl)guanine 7-Deaza, 9-(2-thienylmethyl) PNP Weaker than 9-Deaza-9-(3-thienylmethyl) analog Not reported Reduced PNP inhibition
9-Methylguanine 9-Methyl Unrelated targets (e.g., DNA repair enzymes) Not applicable Water: Low (exact data NA) Potential mutagenic effects
Acyclovir (9-(2-Hydroxyethoxymethyl)guanine) Acyclic side chain Herpes simplex virus thymidine kinase (activation) N/A (phosphorylation rate: 30–120x faster in infected cells) Water: High Antiviral activity via DNA chain termination

Key Findings from Comparative Studies

Substituent Position and Potency :

  • The 9-position substitution is critical for PNP inhibition. The 3-thienylmethyl group in this compound confers stronger inhibition compared to the 2-thienylmethyl isomer, likely due to enhanced hydrophobic interactions or steric optimization with the enzyme’s active site .
  • The 7-deaza modification (e.g., 7-Deaza-9-(2-thienylmethyl)guanine) reduces potency, suggesting that the nitrogen at position 7 is essential for binding .

Impact of Substituent Chemistry: Aromatic vs. This contrasts with acyclovir, which has high water solubility due to its hydrophilic acyclic side chain .

Mechanistic Divergence :

  • Unlike PNP inhibitors, acyclovir relies on viral thymidine kinase for activation, illustrating how structural modifications (e.g., acyclic vs. cyclic sugar moieties) redirect compounds toward distinct therapeutic targets .

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